molecular formula C8H5FN2O2 B3045824 3-Fluoro-4-methyl-5-nitrobenzonitrile CAS No. 1146290-07-4

3-Fluoro-4-methyl-5-nitrobenzonitrile

Cat. No.: B3045824
CAS No.: 1146290-07-4
M. Wt: 180.14
InChI Key: PJDMVVSHLAHHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methyl-5-nitrobenzonitrile: is an organic compound with the molecular formula C8H5FN2O2 and a molecular weight of 180.14 g/mol . It is a derivative of benzonitrile, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • 3-Fluoro-4-methyl-5-nitrobenzonitrile can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the benzene ring towards nucleophiles.
  • Reduction Reactions:

    • The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Major Products Formed:

    Substitution: Formation of 3-fluoro-4-methyl-5-aminobenzonitrile.

    Reduction: Formation of 3-fluoro-4-methyl-5-aminobenzonitrile.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

  • Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of 3-fluoro-4-methyl-5-nitrobenzonitrile is not well-documented. its structural features suggest that it may interact with specific enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the nitro group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness:

  • The combination of the fluorine, methyl, and nitro groups in this compound provides a unique set of chemical properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-4-methyl-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-5-7(9)2-6(4-10)3-8(5)11(12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDMVVSHLAHHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276827
Record name Benzonitrile, 3-fluoro-4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-07-4
Record name Benzonitrile, 3-fluoro-4-methyl-5-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 3-fluoro-4-methyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methyl-5-nitrobenzonitrile
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methyl-5-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methyl-5-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-methyl-5-nitrobenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-methyl-5-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methyl-5-nitrobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.